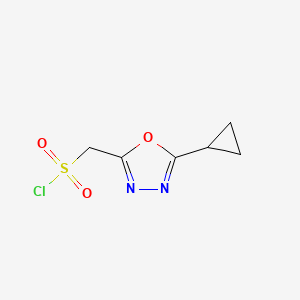

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride

説明

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,3,4-oxadiazole core substituted with a cyclopropyl group at the 5-position and a methanesulfonyl chloride moiety at the 2-position. Sulfonyl chlorides are widely used as intermediates in nucleophilic substitution reactions, and the cyclopropyl group may enhance steric and electronic properties compared to other substituents .

特性

分子式 |

C6H7ClN2O3S |

|---|---|

分子量 |

222.65 g/mol |

IUPAC名 |

(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C6H7ClN2O3S/c7-13(10,11)3-5-8-9-6(12-5)4-1-2-4/h4H,1-3H2 |

InChIキー |

LQEUZLGEQZZCEV-UHFFFAOYSA-N |

正規SMILES |

C1CC1C2=NN=C(O2)CS(=O)(=O)Cl |

製品の起源 |

United States |

準備方法

Synthesis of the Oxadiazole Core with Cyclopropyl Substituent

Method A: Cyclization of Hydrazides with Cyclopropyl Precursors

This approach involves initial formation of hydrazide derivatives, which undergo cyclization to form the oxadiazole ring:

- Step 1: Synthesis of hydrazide precursor by reacting cyclopropyl-containing carboxylic acids or acyl chlorides with hydrazine derivatives.

- Step 2: Cyclization of hydrazide using dehydrating agents such as phosphorus oxychloride or phosphoryl chloride under reflux conditions to form the 1,2,4-oxadiazole ring.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 80–110°C | , |

| Reagents | Hydrazine hydrate, phosphoryl chloride | , |

| Solvent | Acetonitrile, pyridine |

This method is favored for its straightforwardness and high selectivity.

Functionalization with Methanesulfonyl Chloride

Method B: Sulfonylation of the Oxadiazole Intermediate

Once the oxadiazole ring with cyclopropyl substitution is prepared, it undergoes sulfonylation:

- Step 1: Reaction of the oxadiazole derivative with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

- Step 2: The reaction is typically performed at low temperature (0–5°C) to control reactivity and prevent over-sulfonylation.

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 0–5°C | , |

| Reagents | Methanesulfonyl chloride, pyridine | , |

| Solvent | Dichloromethane or chloroform |

The sulfonyl chloride group is introduced selectively at the desired position on the oxadiazole ring, often facilitated by the electrophilic nature of methanesulfonyl chloride.

Optimization and Industrial Scale-up

In industrial applications, continuous flow reactors are employed to enhance yield, control reaction parameters, and improve safety when handling reactive sulfonyl chlorides. Reaction parameters such as temperature, pressure, and reagent stoichiometry are optimized based on kinetic studies.

Synthesis of Precursors and Related Intermediates

Research indicates that the synthesis of related compounds involves:

- Acylation of hydrazides with acyl chlorides

- Cyclization using phosphorus oxychloride

- Hydrolysis and subsequent sulfonylation steps

For example, the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)-benzenesulfonyl chloride involves acylation, cyclization, and sulfonylation, which can be adapted for the cyclopropyl derivative by substituting the aromatic acyl component with cyclopropyl-containing acyl chlorides.

Reaction Mechanisms and Pathways

The overall mechanism involves:

- Nucleophilic attack of hydrazides on acyl chlorides

- Cyclization facilitated by dehydrating agents

- Electrophilic sulfonylation of the oxadiazole ring

The electrophilic sulfonyl chloride reacts with nucleophilic sites on the ring, forming the sulfonyl linkage.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrazide formation | Cyclopropyl acyl chloride + hydrazine hydrate | Acetonitrile | 80–100°C | 70–85 | High regioselectivity |

| Cyclization | Hydrazide + phosphoryl chloride | Pyridine | 80–110°C | 65–75 | Dehydration promoted |

| Sulfonylation | Oxadiazole + methanesulfonyl chloride | Dichloromethane | 0–5°C | 80–90 | Controlled addition |

化学反応の分析

Types of Reactions

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation and Reduction Reactions: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.

科学的研究の応用

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Medicine: Explored for its anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can disrupt normal cellular functions, leading to its observed biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogous sulfonyl chlorides and heterocyclic derivatives, focusing on structural motifs, substituent effects, and commercial availability.

Table 1: Structural and Commercial Comparison

Key Findings:

Thiophene-based analogs (e.g., 4-carbamoylthiophene-2-sulfonyl chloride) exhibit greater aromatic stability due to sulfur’s polarizability, which may reduce sulfonyl chloride hydrolysis rates compared to oxadiazole derivatives .

Substituent Effects :

- The cyclopropyl group on the oxadiazole ring introduces steric hindrance and may enhance lipophilicity, which could improve membrane permeability in bioactive molecules .

- Methanesulfonyl chloride vs. furan/heterocycle-linked sulfonyl chlorides : The direct attachment of sulfonyl chloride to a methyl group (rather than a heterocycle) may reduce conjugation effects, altering leaving-group stability in reactions .

Commercial Availability :

- All listed sulfonyl chlorides are available through 3+ suppliers, suggesting their utility as intermediates in industrial synthesis .

生物活性

(5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropyl group , an oxadiazole ring , and a methanesulfonyl chloride group . The molecular formula is , and its molecular weight is approximately 222.65 g/mol. The unique combination of these functional groups contributes to its reactivity and potential biological applications.

Synthesis

The synthesis of (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride typically involves several steps:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Cyclopropyl Group : This step often requires specific reagents and conditions to ensure high yields.

- Sulfonylation : The final step involves attaching the methanesulfonyl chloride group, which can be done using chlorosulfonic acid or similar reagents.

The mechanism by which (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride exerts its biological effects primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.

- Cell Signaling Pathways : It can influence cellular signaling pathways through interactions with proteins involved in these processes.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains, suggesting that (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride may also display similar effects.

| Compound | Activity | Reference |

|---|---|---|

| Oxadiazole Derivative A | Bactericidal against E. coli | |

| Oxadiazole Derivative B | Antifungal against Candida spp. |

Anticancer Potential

The anticancer potential of oxadiazole derivatives has been widely studied. For example, compounds with similar structures have shown cytotoxic effects on various cancer cell lines:

- IC50 Values : Some derivatives have demonstrated IC50 values in the low micromolar range against human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | A549 (Lung Cancer) | 10 | |

| Compound D | MCF7 (Breast Cancer) | 15 |

Case Studies

- Study on Enzyme Inhibition : A recent study demonstrated that a related oxadiazole compound inhibited a specific kinase involved in cancer progression. The mechanism involved covalent modification leading to reduced enzymatic activity.

- Antimicrobial Efficacy Testing : In vitro tests showed that (5-Cyclopropyl-1,3,4-oxadiazol-2-YL)methanesulfonyl chloride exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanesulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization of acid hydrazides or nitriles with hydroxylamine, followed by sulfonylation. Key parameters include temperature (reflux conditions for cyclization) and stoichiometric ratios of reagents like thionyl chloride (SOCl₂) to convert sulfonic acid intermediates to sulfonyl chlorides . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting reaction times to maximize yield (e.g., 12–24 hours for cyclopropane ring stability) .

Q. How does the sulfonyl chloride group influence nucleophilic substitution reactions in this compound?

- Methodological Answer : The sulfonyl chloride acts as a strong electrophile, reacting with nucleophiles (e.g., amines, alcohols) under basic conditions. For example, in amide bond formation, triethylamine (TEA) is used to deprotonate amines, enhancing nucleophilicity. Reaction progress is tracked via Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonamide bond formation (disappearance of S-Cl stretch at ~750 cm⁻¹) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms the cyclopropyl and oxadiazole moieties, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its corrosive nature and potential toxicity, use fume hoods, nitrile gloves, and splash goggles. Neutralize spills with sodium bicarbonate and dispose of waste in halogen-compatible containers. Refer to safety data sheets (SDS) for specific first-aid measures (e.g., eye irrigation with 0.9% saline) .

Advanced Research Questions

Q. How can contradictory data in synthesis yields be resolved when scaling up reactions?

- Methodological Answer : Discrepancies often arise from inefficient mixing or heat transfer in batch reactors. Transitioning to continuous flow reactors improves heat dissipation and reagent homogeneity, as demonstrated in industrial sulfonyl chloride production . Kinetic studies (e.g., varying SOCl₂ concentrations) can identify rate-limiting steps, enabling targeted optimization .

Q. What mechanistic insights explain unexpected regioselectivity in reactions with biomolecules?

- Methodological Answer : Computational modeling (density functional theory, DFT) reveals that the cyclopropyl group induces steric hindrance, directing nucleophilic attack to the sulfonyl chloride rather than the oxadiazole ring. Experimental validation via X-ray crystallography of reaction intermediates confirms these predictions .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

- Methodological Answer : Compare derivatives with varied substituents (Table 1). For example:

| Compound Modification | Biological Activity | Reference |

|---|---|---|

| Cyclopropyl substituent | Antimicrobial activity | |

| Trifluoromethylphenyl group | Enhanced enzyme inhibition |

- Use in vitro assays (e.g., MIC for antimicrobial testing) and molecular docking to correlate structural features with target binding .

Q. What strategies address spectral contradictions in NMR or MS data during characterization?

- Methodological Answer : Deuterated solvents (e.g., DMSO-d₆) reduce signal splitting in NMR. For MS, electrospray ionization (ESI) minimizes fragmentation artifacts. If discrepancies persist, cross-validate with alternative techniques (e.g., elemental analysis for purity) .

Q. How can computational methods predict degradation pathways or byproducts under storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。